3-benzyl-4,7-dimethyl-5-[(4-methylbenzyl)oxy]-2H-chromen-2-one
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Overview
Description
3-BENZYL-4,7-DIMETHYL-5-[(4-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE is a synthetic organic compound with the molecular formula C26H24O3. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZYL-4,7-DIMETHYL-5-[(4-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE typically involves the following steps:
Formation of the chromen-2-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzyl and methyl groups: These groups can be introduced via alkylation reactions using benzyl halides and methylating agents.
Attachment of the 4-methylphenylmethoxy group: This step involves the reaction of the chromen-2-one core with 4-methylphenylmethanol under suitable conditions, often using a dehydrating agent to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-BENZYL-4,7-DIMETHYL-5-[(4-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
3-BENZYL-4,7-DIMETHYL-5-[(4-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: The compound’s biological activities, such as antimicrobial and anticancer properties, are of interest in drug discovery and development.
Medicine: Potential therapeutic applications include its use as an active pharmaceutical ingredient (API) in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-BENZYL-4,7-DIMETHYL-5-[(4-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-BENZYL-4,7-DIMETHYL-5-[(3-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE: This compound differs in the position of the methyl group on the phenyl ring.
4,7-DIMETHYL-5-[(4-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE: Lacks the benzyl group at the 3-position.
3-BENZYL-4,7-DIMETHYL-5-METHOXY-2H-CHROMEN-2-ONE: Lacks the 4-methylphenyl group.
Uniqueness
The unique combination of substituents in 3-BENZYL-4,7-DIMETHYL-5-[(4-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE contributes to its distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C26H24O3 |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
3-benzyl-4,7-dimethyl-5-[(4-methylphenyl)methoxy]chromen-2-one |
InChI |
InChI=1S/C26H24O3/c1-17-9-11-21(12-10-17)16-28-23-13-18(2)14-24-25(23)19(3)22(26(27)29-24)15-20-7-5-4-6-8-20/h4-14H,15-16H2,1-3H3 |
InChI Key |
DZOLDYAHJVYOEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC(=CC3=C2C(=C(C(=O)O3)CC4=CC=CC=C4)C)C |
Origin of Product |
United States |
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